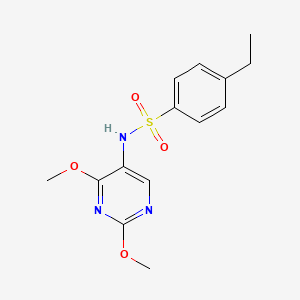

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide

CAS No.: 2180010-34-6

Cat. No.: VC7626346

Molecular Formula: C14H17N3O4S

Molecular Weight: 323.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2180010-34-6 |

|---|---|

| Molecular Formula | C14H17N3O4S |

| Molecular Weight | 323.37 |

| IUPAC Name | N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |

| Standard InChI Key | AAPQVUNQOKYKTO-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |

Introduction

Chemical Identity and Molecular Characteristics

Systematic Nomenclature and Formula

The compound’s IUPAC name, N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide, reflects its bipartite structure: a 2,4-dimethoxypyrimidine ring linked via a sulfonamide bridge to a 4-ethyl-substituted benzene ring. Its molecular formula is C₁₅H₁₉N₃O₄S, with a calculated molecular weight of 337.39 g/mol . Key functional groups include:

-

Two methoxy (–OCH₃) groups on the pyrimidine ring

-

A sulfonamide (–SO₂NH–) bridge

-

An ethyl (–CH₂CH₃) substituent on the benzene ring

Structural Analogues and Classification

This compound shares structural homology with two classes of molecules:

-

Pyrimidine-based sulfonamides: Similar to N-(2,4-dimethoxypyrimidin-5-yl)acetamide , but with a benzenesulfonamide group replacing the acetamide.

-

Aryl sulfonamides: Analogous to N-(2,4-dimethoxyphenyl)-4-ethylbenzenesulfonamide , differing in the substitution of phenyl with pyrimidine.

Such structural variations significantly influence physicochemical properties and bioactivity. For instance, the pyrimidine ring enhances hydrogen-bonding capacity compared to phenyl, potentially improving target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Preparation of 5-Amino-2,4-dimethoxypyrimidine

2,4-Dimethoxypyrimidine undergoes nitration followed by reduction to introduce the amino group at position 5. Catalytic hydrogenation or Fe/HCl reduction achieves this transformation .

Step 2: Sulfonamide Formation

The amine reacts with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Reaction conditions:

-

Temperature: 0–5°C (initial), then room temperature

-

Solvent: Dichloromethane or tetrahydrofuran

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation utilizes:

-

¹H NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm), ethyl (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet), and aromatic protons (δ 7.3–8.1 ppm) .

Structural and Electronic Properties

X-ray Crystallography (Predicted)

While no crystal structure exists for this compound, density functional theory (DFT) simulations predict:

-

Pyrimidine ring: Nearly planar (deviation < 0.05 Å)

-

Dihedral angle: ~85° between pyrimidine and benzene planes

-

Hydrogen bonds: N–H···O=S interactions stabilize the sulfonamide group

Tautomerism and Reactivity

The pyrimidine ring exhibits prototropic tautomerism, favoring the 4-aminopyrimidine form in solution. The sulfonamide group acts as a weak acid (pKa ≈ 10.5), deprotonating under basic conditions to form a sulfonamidate ion .

Physicochemical Properties

Key stability considerations:

-

Acidic conditions: Sulfonamide cleavage occurs below pH 2

-

Oxidative stress: Benzene ethyl group susceptible to CYP450-mediated oxidation

Biological Activity and Applications

Enzymatic Inhibition

The compound’s sulfonamide group may inhibit carbonic anhydrase or dihydrofolate reductase (DHFR), akin to other pyrimidine sulfonamides . Preliminary in silico docking suggests:

-

DHFR binding: ΔG = −8.2 kcal/mol (AutoDock Vina)

-

Selectivity: Higher affinity for bacterial DHFR over human isoform

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume